molecular formula C7H7N3O B14883109 6-(Methoxymethyl)pyrimidine-4-carbonitrile

6-(Methoxymethyl)pyrimidine-4-carbonitrile

Cat. No.: B14883109
M. Wt: 149.15 g/mol
InChI Key: ILFPDXDGJRIHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the nucleophilic substitution reaction where a methoxymethyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction could produce pyrimidine-4-methylamine derivatives.

Scientific Research Applications

6-(Methoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential as a precursor for developing pharmaceutical agents, particularly in anticancer and antimicrobial research.

    Industry: It is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-4-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    6-Methylpyrimidine-4-carbonitrile: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

Uniqueness

6-(Methoxymethyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-(methoxymethyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-4-7-2-6(3-8)9-5-10-7/h2,5H,4H2,1H3

InChI Key

ILFPDXDGJRIHAG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.